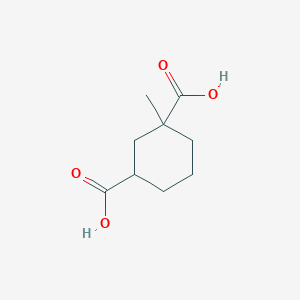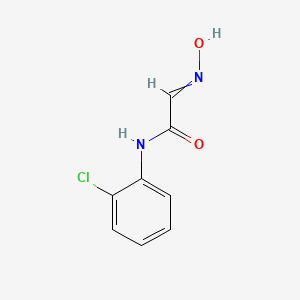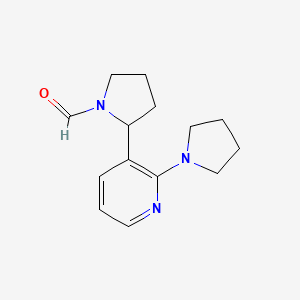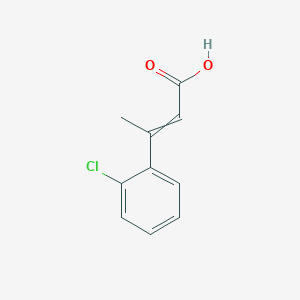
2-Methyl-5-phenylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C11H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are significant in medicinal chemistry due to their presence in nucleic acids and various therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpyrimidine-4,5-diamine with benzaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
化学反应分析
Types of Reactions
2-Methyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.
科学研究应用
2-Methyl-5-phenylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound finds applications in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as inhibiting microbial growth or modulating immune responses.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenylpyrimidine: Lacks the amino group at the 4-position.
5-Phenylpyrimidine-4-amine: Lacks the methyl group at the 2-position.
2,4-Dimethyl-5-phenylpyrimidine: Contains an additional methyl group at the 4-position.
Uniqueness
2-Methyl-5-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 2-position and a phenyl group at the 5-position, along with an amino group at the 4-position, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-methyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-13-7-10(11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
InChI 键 |
NALFBJRAALRSNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=N1)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)

